molecular formula C21H20ClF3N2O2 B6114095 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B6114095
M. Wt: 424.8 g/mol
InChI Key: RIUWKIPAQBXSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various studies related to drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is not fully understood yet. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses.
Biochemical and physiological effects:
Studies have shown that 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide exhibits potent antiproliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also shown antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of more efficient and cost-effective synthesis methods.
3. Optimization of its chemical structure to improve its potency and selectivity towards cancer cells and viruses.
4. Evaluation of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
5. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with 4-(trifluoromethyl)benzylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to a condensation reaction with 2,6-dimethylheptan-4-one to obtain the final product.

Scientific Research Applications

1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various studies related to drug discovery and development, particularly in the development of anticancer agents and antiviral drugs.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O2/c22-18-8-3-15(4-9-18)12-27-13-16(5-10-19(27)28)20(29)26-11-14-1-6-17(7-2-14)21(23,24)25/h1-4,6-9,16H,5,10-13H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUWKIPAQBXSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.